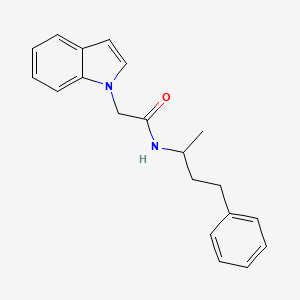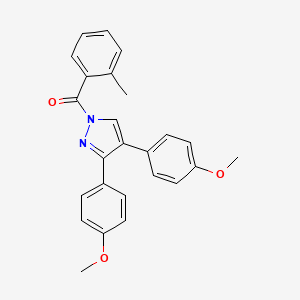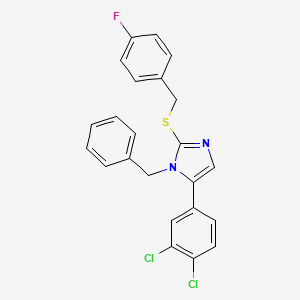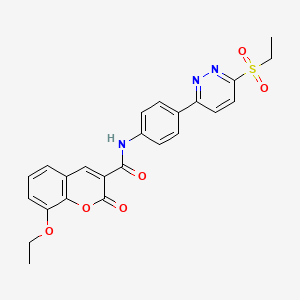![molecular formula C18H15ClN6O B2426898 7-(4-Chlorphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-carboxamid CAS No. 538352-24-8](/img/structure/B2426898.png)
7-(4-Chlorphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-Chlorophenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C18H15ClN6O and its molecular weight is 366.81. The purity is usually 95%.
BenchChem offers high-quality 7-(4-Chlorophenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-Chlorophenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mikrowellen-gestützte, katalysatorfreie Synthese
Diese Verbindung wird in der mikrowellen-gestützten, katalysatorfreien Synthese von 1,2,4-Triazolo[1,5-a]pyridinen aus Enaminonitrilen verwendet . Dieses Verfahren beinhaltet eine Tandemreaktion, die einen Transamidierungsmechanismus gefolgt von nukleophiler Addition mit Nitril und anschließender Kondensation umfasst, um die Zielverbindung in kurzer Reaktionszeit zu erhalten .
Biologische Evaluierung als duale c-Met/VEGFR-2-Inhibitoren
Die Verbindung wurde auf ihre inhibitorische Aktivität gegenüber c-Met/VEGFR-2-Kinasen und ihre antiproliferative Aktivität gegenüber drei getesteten Zelllinien in vitro untersucht . Sie zeigte eine zufriedenstellende Aktivität im Vergleich zur Leitverbindung Foretinib .
Schlüssel elektronische, optische und SHG-Eigenschaften
Die Verbindung wurde auf ihre wichtigsten elektronischen, optischen und SHG-Eigenschaften untersucht . Diese Eigenschaften sind entscheidend für ihre Anwendungen in verschiedenen Bereichen, einschließlich Materialwissenschaften und Optoelektronik .
Antitumoraktivität
Die Verbindung zeigte vielversprechende Antitumoraktivität. Sie wurde gegen menschliche Krebszelllinien und primäre CLL-Zellen untersucht . Sie zeigte eine ausgezeichnete Antitumoraktivität gegen die Zelllinien und führte zum Zelltod durch Apoptose, da sie das CDK-Enzym inhibierte .
Zytotoxische Wirkung
Die Verbindung zeigte eine zytotoxische Wirkung. Unter den verschiedenen Derivaten zeigten diejenigen, die eine 2,4-Difluor-Gruppe am Phenylrest tragen, eine ausreichende zytotoxische Wirkung .
Anwendungen in der Materialwissenschaft
Neben ihren biologischen Anwendungen hat die Verbindung auch verschiedene Anwendungen in den Bereichen der Materialwissenschaften .
Wirkmechanismus
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyridine scaffold, such as the one , are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cellular growth, and differentiation .
Mode of Action
Similar compounds have been found to inhibit their targets, leading to changes in cellular processes . For instance, JAK1 and JAK2 inhibitors can disrupt the JAK-STAT signaling pathway, affecting cell proliferation and immune response .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibiting JAK1 and JAK2 can disrupt the JAK-STAT signaling pathway, which plays a crucial role in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell .
Result of Action
The result of the compound’s action would depend on its specific targets and the pathways it affects. For instance, if it acts as a JAK1 and JAK2 inhibitor, it could potentially disrupt cell proliferation and immune responses . This could lead to various molecular and cellular effects, depending on the specific context.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s synthesis involves a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This suggests that the compound’s synthesis and possibly its action could be influenced by factors such as temperature and the presence of other chemicals .
Eigenschaften
IUPAC Name |
7-(4-chlorophenyl)-5-methyl-2-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O/c1-10-14(16(20)26)15(11-4-6-13(19)7-5-11)25-18(22-10)23-17(24-25)12-3-2-8-21-9-12/h2-9,15H,1H3,(H2,20,26)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPXRDCCBHOVSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CN=CC=C3)N1)C4=CC=C(C=C4)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2426817.png)



![3-ethyl-8-(4-methoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2426822.png)
![N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)isonicotinohydrazide](/img/structure/B2426825.png)

![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B2426827.png)

![[(2S,5R)-5-Benzyloxolan-2-yl]methanamine](/img/structure/B2426829.png)
![Methyl 2-[4,5-dimethoxy-2-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]phenyl]acetate](/img/structure/B2426832.png)

![(1R)-1-(2-Bicyclo[3.1.0]hexanyl)ethanamine](/img/structure/B2426837.png)
